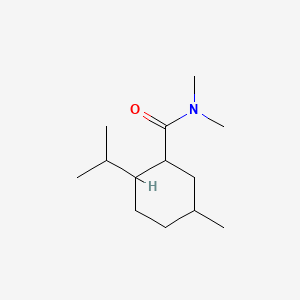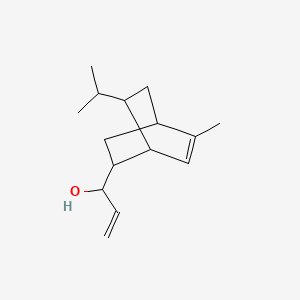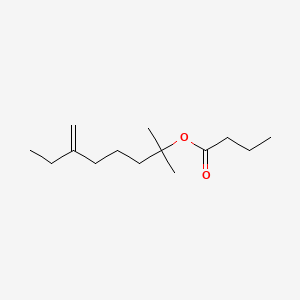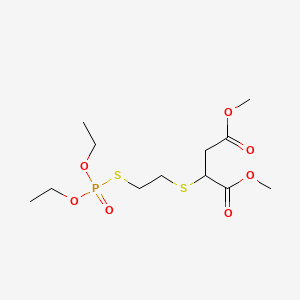
Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester is a complex organic compound with a unique structure that includes both ester and phosphinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester typically involves multiple steps. One common method includes the reaction of butanedioic acid with diethoxyphosphinyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with dimethyl sulfate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphines.
科学研究应用
Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphinyl group can act as a ligand, binding to metal ions or active sites in proteins, thereby modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
相似化合物的比较
Similar Compounds
Butanedioic acid, dimethyl ester: A simpler ester without the phosphinyl group.
Butanedioic acid, ethyl methyl ester: Similar structure but with different ester groups.
Butanedioic acid, methyl-, dimethyl ester: Another ester variant with different substituents.
Uniqueness
Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester is unique due to the presence of both ester and phosphinyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
属性
CAS 编号 |
63234-04-8 |
|---|---|
分子式 |
C12H23O7PS2 |
分子量 |
374.4 g/mol |
IUPAC 名称 |
dimethyl 2-(2-diethoxyphosphorylsulfanylethylsulfanyl)butanedioate |
InChI |
InChI=1S/C12H23O7PS2/c1-5-18-20(15,19-6-2)22-8-7-21-10(12(14)17-4)9-11(13)16-3/h10H,5-9H2,1-4H3 |
InChI 键 |
XMFDATMTTSOHEY-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(OCC)SCCSC(CC(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


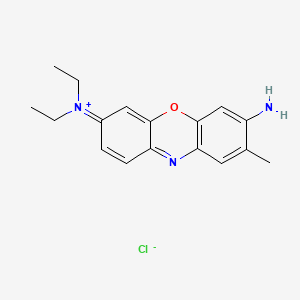

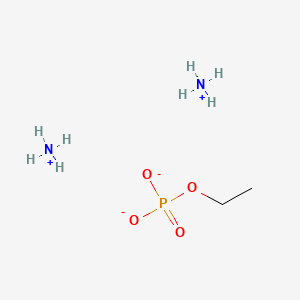
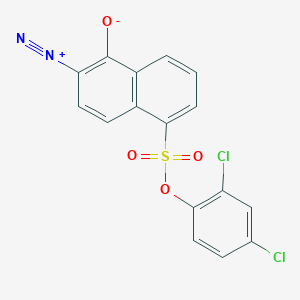

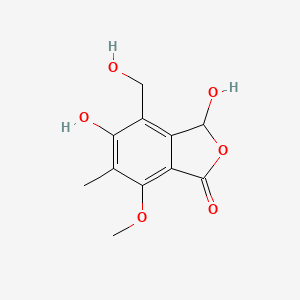
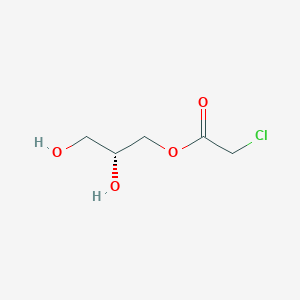

![4-[(3-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12685457.png)

